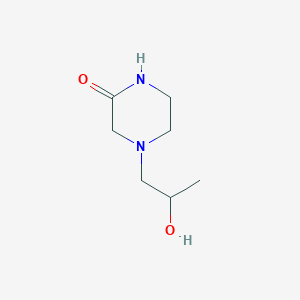

4-(2-Hydroxypropyl)piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

137066-46-7 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

4-(2-hydroxypropyl)piperazin-2-one |

InChI |

InChI=1S/C7H14N2O2/c1-6(10)4-9-3-2-8-7(11)5-9/h6,10H,2-5H2,1H3,(H,8,11) |

InChI Key |

RNUOXYTZOTXYFD-UHFFFAOYSA-N |

SMILES |

CC(CN1CCNC(=O)C1)O |

Canonical SMILES |

CC(CN1CCNC(=O)C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 2 Hydroxypropyl Piperazin 2 One

Retrosynthetic Analysis of the 4-(2-Hydroxypropyl)piperazin-2-one Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering multiple synthetic pathways. The primary disconnection can be made at the N4-C bond, suggesting a precursor like piperazin-2-one (B30754) and a suitable three-carbon electrophile such as propylene (B89431) oxide or 1-chloro-2-propanol (B90593). Another strategic cut can be envisioned at the C-N bonds within the piperazinone ring, leading back to acyclic diamine and α-halo ester precursors. This approach allows for the construction of the heterocyclic core as a key step in the synthesis. Further disassembly of the piperazin-2-one ring could involve breaking the amide bond, suggesting a cyclization of an N-(2-aminoethyl)alanine derivative. These retrosynthetic pathways provide a conceptual framework for designing and evaluating different synthetic routes.

Classical Synthetic Routes to Piperazin-2-one Derivatives

The synthesis of the core piperazin-2-one ring has been traditionally achieved through several established methods. One common approach involves the cyclization of an N-(2-aminoethyl)amino acid derivative. For instance, the reaction of ethylenediamine (B42938) with an α-haloacetyl halide or ester results in the formation of the piperazin-2-one skeleton. Another classical method is the reductive amination of an amino acid with an aminoacetaldehyde derivative, followed by intramolecular cyclization.

A widely used method for preparing monosubstituted piperazines involves the reaction of piperazine (B1678402) with an appropriate electrophile. nih.gov This can be adapted for the synthesis of 4-substituted piperazin-2-ones by starting with piperazin-2-one. For example, the reaction of piperazin-2-one with propylene oxide in a suitable solvent would yield this compound. The reaction of ethyl 4-[2-(piperazin-1-yl)-ethyl]-phenylacetate with propylene oxide to give ethyl 4-{2-[1-(2-hydroxypropyl)-piperazin-4-yl]-ethyl}-phenylacetate with a 92% yield demonstrates the feasibility of this type of alkylation. prepchem.com

Furthermore, the catalytic cyclodehydration of N-(2-hydroxyethyl)ethylenediamine derivatives has been shown to produce piperazines. sci-hub.se This principle can be extended to the synthesis of piperazin-2-ones by using appropriately substituted starting materials.

Novel and Emerging Synthetic Approaches for this compound

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and sustainable methods for the synthesis of piperazin-2-one derivatives, including this compound.

Stereoselective and Enantioselective Synthesis Methodologies

The synthesis of enantiomerically pure this compound is of significant interest due to the often stereospecific nature of biological activity. Several strategies have been developed to achieve this.

One approach involves the use of chiral starting materials. For example, starting with an enantiomerically pure amino acid allows for the construction of a chiral piperazin-2-one core. nih.gov Subsequent alkylation at the N4 position with propylene oxide would then yield the desired enantiomer of this compound.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of piperazin-2-ones. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with excellent enantioselectivities. rsc.org Another notable method is the Ir-catalyzed asymmetric hydrogenation of quinoxalines, which can be adapted for the synthesis of chiral piperazine derivatives. rsc.org Furthermore, organocatalytic approaches, such as the use of quinine-derived urea (B33335) catalysts in one-pot reactions, have been successfully employed for the asymmetric synthesis of 3-substituted piperazin-2-ones. nih.gov These methods provide access to specific stereoisomers, which is crucial for medicinal chemistry applications.

The table below summarizes some of the key stereoselective methods:

| Method | Catalyst/Reagent | Key Features | Reference |

| Asymmetric Hydrogenation | Palladium complexes | High enantioselectivity for disubstituted piperazin-2-ones. | rsc.org |

| Organocatalytic Domino Reaction | Quinine-derived urea | One-pot synthesis of C3-substituted piperazin-2-ones with high ee. | nih.gov |

| Asymmetric Palladium-Catalyzed Alkylation | Palladium complexes | Synthesis of enantioenriched tertiary piperazin-2-ones. | nih.gov |

| Cycloaddition with Chiral Auxiliaries | p-Tolylsulfinimines | Diastereoselective synthesis of enantiopure imidazolidines as precursors. | nih.gov |

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. unibo.itnih.gov For the synthesis of this compound, this includes the use of greener solvents, catalysts, and reaction conditions.

One-pot syntheses and multicomponent reactions (MCRs) are particularly attractive from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste, and improve atom economy. nih.govresearchgate.net The use of water as a solvent, where feasible, is a key aspect of green synthesis. researchgate.net Furthermore, the development of catalytic processes, especially those using non-toxic and abundant metals or organocatalysts, is a significant step towards greener synthetic routes. mdpi.com For instance, photoredox catalysis using organic dyes offers a more sustainable alternative to transition-metal-catalyzed reactions. mdpi.com

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. nih.govrug.nlrug.nl Domino processes, which involve two or more bond-forming transformations in a single step without isolating intermediates, also contribute to synthetic efficiency. nih.gov

A one-pot approach involving a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones. nih.gov This strategy demonstrates the power of domino processes in rapidly assembling the piperazin-2-one core with high enantioselectivity. While not directly applied to this compound, this methodology could be adapted by using an appropriately N-substituted diamine in the cyclization step.

Optimization of Reaction Conditions and Yields for Academic Syntheses

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in an academic setting. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and catalyst.

For the N-alkylation of piperazin-2-one with propylene oxide, a systematic study of solvents with varying polarities could be undertaken to find the optimal medium. The reaction temperature can be varied to balance the reaction rate with the potential for side reactions. The molar ratio of the reactants is another critical factor; using a slight excess of the more volatile or less expensive reactant can often drive the reaction to completion.

The table below presents a hypothetical optimization study for the synthesis of a related compound, 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine, which provides insights into the types of parameters that would be optimized for the synthesis of this compound. researchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimum Condition |

| Molar Ratio (HEP:PO) | 1:0.8 | 1:1 | 1:1.2 | 1:1 |

| Temperature (°C) | 40 | 50 | 60 | 50 |

| Reaction Time (min) | 120 | 180 | 240 | 180 |

| Yield (%) | - | - | - | 98.16 |

| HEP = 1-(2-hydroxyethyl) piperazine; PO = propylene oxide |

In academic syntheses, purification is often achieved through column chromatography. The choice of the stationary and mobile phases would be optimized to achieve efficient separation of the desired product from any unreacted starting materials or byproducts.

Scale-Up Considerations for Research and Gram-Scale Production

Transitioning the synthesis of this compound from a small research scale to a more substantial gram-scale production requires careful consideration of several factors to ensure efficiency, reproducibility, and safety. The most common synthetic route involves the N-alkylation of piperazin-2-one. Key parameters for scaling up this reaction are detailed below.

Reaction Conditions

The selection of appropriate reaction conditions is critical for a successful and scalable synthesis. This includes the choice of solvent, base, temperature, and reaction time.

Solvent Selection: For gram-scale production, the ideal solvent should effectively dissolve the starting materials, be inert to the reaction conditions, have a suitable boiling point for the desired reaction temperature, and be easily removable during work-up. Solvents like acetonitrile (B52724), N,N-dimethylformamide (DMF), and alcohols such as isopropanol (B130326) or ethanol (B145695) are often employed for N-alkylation reactions. For instance, procedures for similar N-alkylations have successfully used acetonitrile or dry THF. researchgate.netresearchgate.net The choice will also be influenced by the solubility of the piperazin-2-one starting material and the chosen base.

Base Selection: A base is typically required to deprotonate the N4-nitrogen of the piperazin-2-one, increasing its nucleophilicity. For gram-scale synthesis, an inexpensive and easily removable inorganic base like potassium carbonate (K₂CO₃) is often preferred. researchgate.net It is solid and can be filtered off after the reaction. Organic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are also viable options. researchgate.net The use of strong bases like sodium hydride (NaH) can also be effective but requires anhydrous conditions and careful handling on a larger scale. researchgate.net

Reaction Temperature and Duration: The reaction temperature is a crucial parameter that influences the reaction rate. Alkylation with propylene oxide can often be performed at moderate temperatures, for example, around 50-80°C. nih.gov The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight. researchgate.net

Stoichiometry and Side Reactions: A primary challenge in the N-alkylation of piperazin-2-one is the potential for side reactions. The piperazin-2-one molecule has two nitrogen atoms, N1 (an amide) and N4 (a secondary amine). The N4 nitrogen is significantly more nucleophilic and will be preferentially alkylated. However, under harsh conditions or with incorrect stoichiometry, dialkylation at both nitrogen atoms or O-alkylation of the enol form of the amide could occur. Using a slight excess of the piperazin-2-one starting material or carefully controlling the addition of the alkylating agent can help to minimize the formation of dialkylated byproducts.

Work-up and Purification

The purification strategy must be efficient and scalable to handle larger quantities of material.

Work-up: Upon reaction completion, a standard work-up procedure would involve cooling the reaction mixture and removing the solvent under reduced pressure. If an inorganic base like K₂CO₃ was used, it can be removed by filtration prior to solvent evaporation. researchgate.net The resulting crude residue is then typically dissolved in a suitable organic solvent and washed with water or brine to remove any remaining salts or water-soluble impurities.

Purification: For gram-scale quantities, purification by column chromatography is a common method to isolate the desired product from unreacted starting materials and byproducts. The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system would need to be optimized. An alternative, and often more scalable, purification method is recrystallization, provided a suitable solvent system can be identified for the this compound product.

Interactive Data Tables

The following tables provide a summary of proposed reaction parameters and potential impurities for the gram-scale synthesis of this compound.

Table 1: Proposed Reaction Parameters for Gram-Scale Synthesis

| Parameter | Proposed Condition | Rationale and Considerations |

|---|---|---|

| Starting Material | Piperazin-2-one | Commercially available starting material. |

| Alkylating Agent | Propylene Oxide or 1-Chloro-2-propanol | Propylene oxide is more atom-economical; 1-chloro-2-propanol may require stronger basic conditions. |

| Base | Potassium Carbonate (K₂CO₃) | Inexpensive, easy to handle and remove by filtration. researchgate.net |

| Solvent | Acetonitrile or Isopropanol | Good solubility for reactants, appropriate boiling point, and relatively easy to remove. researchgate.net |

| Temperature | 50-80 °C | Balances reaction rate and minimizes side reactions. nih.gov |

| Reaction Time | 6-24 hours | Monitored by TLC or LC-MS for completion. researchgate.net |

Table 2: Potential Impurities and Byproducts

| Impurity/Byproduct | Potential Origin | Mitigation Strategy |

|---|---|---|

| Unreacted Piperazin-2-one | Incomplete reaction. | Optimize reaction time and temperature; use a slight excess of the alkylating agent. |

| 1,4-bis(2-Hydroxypropyl)piperazin-2-one | Dialkylation of piperazin-2-one. | Control stoichiometry, slow addition of the alkylating agent. |

| Positional Isomer (alkylation at N1) | Alkylation at the less reactive amide nitrogen. | Generally not a significant issue due to the higher nucleophilicity of the N4 amine. |

Advanced Structural Elucidation and Stereochemical Characterization

High-Resolution Spectroscopic Analysis for Fine Structure Determination

High-resolution spectroscopic methods are indispensable for determining the precise atomic connectivity and bonding environment within the 4-(2-hydroxypropyl)piperazin-2-one molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectroscopy provide detailed information about the molecular framework.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the piperazin-2-one (B30754) ring and the 2-hydroxypropyl side chain. The methylene (B1212753) protons of the piperazine (B1678402) ring adjacent to the amide and the tertiary amine will exhibit characteristic chemical shifts, often appearing as multiplets due to spin-spin coupling. The protons of the 2-hydroxypropyl group, including the methyl, methine, and methylene protons, will also show specific resonances. The presence of the chiral center can lead to diastereotopic protons, resulting in more complex splitting patterns, particularly for the ring protons. Studies on similar N-substituted piperazine derivatives show that the piperazine ring protons typically resonate in the δ 2.8–4.0 ppm range. researchgate.net

The ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule. The carbonyl carbon of the amide will have a characteristic downfield shift (typically δ 165-175 ppm). The carbons of the piperazine ring and the 2-hydroxypropyl side chain will appear at distinct chemical shifts, which can be definitively assigned using 2D techniques like Heteronuclear Single Quantum Coherence (HSQC). Research on related piperazine compounds confirms the expected chemical shift regions for the ring carbons. nih.gov

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~170 |

| CH₂ (ring, adjacent to C=O) | ~3.3 | ~45 |

| CH₂ (ring, adjacent to N) | ~3.0 | ~50 |

| CH₂ (ring, adjacent to N-substituent) | ~2.9 | ~55 |

| CH (side chain) | ~4.0 | ~65 |

| CH₂ (side chain) | ~2.5 | ~58 |

| CH₃ (side chain) | ~1.2 | ~20 |

| OH | Variable | - |

Note: The expected chemical shifts are estimations based on analogous structures and can vary depending on the solvent and other experimental conditions.

Advanced Mass Spectrometry Techniques (HRMS, MS/MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion, which in turn confirms the elemental composition of this compound. Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways, providing structural insights.

Under electrospray ionization (ESI) in positive mode, the molecule is expected to be observed as the protonated species [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would likely lead to characteristic fragment ions. Studies on the mass fragmentation of piperazine analogues indicate that cleavage of the C-N bonds within the piperazine ring and the bond connecting the substituent to the ring are common fragmentation pathways. xml-journal.net For this compound, key fragmentations would be the loss of the 2-hydroxypropyl group and cleavages within the piperazin-2-one ring.

Expected Mass Spectrometry Fragmentation Data for this compound

| m/z (Expected) | Ion |

| 173.1285 | [M+H]⁺ |

| 115.0866 | [M+H - C₃H₇O]⁺ |

| 86.0600 | [Piperazin-2-one + H]⁺ |

| 59.0491 | [C₃H₇O]⁺ |

Note: The expected m/z values are calculated based on the chemical formula C₇H₁₄N₂O₂.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the functional groups within the molecule.

The FT-IR spectrum is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹. A broad absorption band corresponding to the O-H stretch of the hydroxyl group would be observed around 3200-3500 cm⁻¹. The N-H stretching vibration of the amide may also appear in this region. C-H stretching vibrations of the aliphatic parts of the molecule will be present in the 2850-3000 cm⁻¹ region. C-N stretching vibrations are expected in the 1000-1300 cm⁻¹ range. researchgate.netniscpr.res.in

Raman spectroscopy, being less sensitive to water, can provide complementary information, particularly for the non-polar bonds and the skeletal vibrations of the piperazine ring. proquest.com

Expected Vibrational Frequencies for this compound

| Functional Group | Expected FT-IR Frequency (cm⁻¹) |

| O-H Stretch | 3200-3500 (broad) |

| N-H Stretch (Amide) | ~3200 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amide) | 1650-1690 |

| C-N Stretch | 1000-1300 |

X-ray Crystallography for Solid-State Structure and Conformation

Furthermore, X-ray analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H, the carbonyl oxygen, and the hydroxyl group of the side chain. These interactions are critical in determining the crystal packing and the macroscopic properties of the solid material.

Chiral Separation and Enantiomeric Purity Assessment Methodologies

Given the presence of a stereocenter in the 2-hydroxypropyl group, this compound exists as a pair of enantiomers. The separation and quantification of these enantiomers are essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov

A method for the separation of the enantiomers of this compound would involve the use of a suitable chiral column and a mobile phase typically consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The differential interaction of the two enantiomers with the chiral stationary phase leads to their separation, allowing for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample. The optimization of the mobile phase composition and temperature is crucial for achieving good resolution between the enantiomeric peaks. mdpi.com

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the enantioselective analysis of volatile and thermally stable compounds. While specific studies on the chiral GC separation of this compound are not extensively documented, the separation of related chiral piperazine and piperazin-2-one derivatives provides a strong indication of suitable methodologies.

Typically, the enantiomers of such compounds are separated on a chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective for this class of compounds. For instance, derivatized β-cyclodextrins have demonstrated high enantioselectivity for a variety of chiral amines and heterocyclic compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

In a hypothetical chiral GC method for this compound, a capillary column coated with a derivatized cyclodextrin, such as a permethylated β-cyclodextrin, would likely be employed. The selection of the appropriate chiral stationary phase is critical and often determined empirically. GC coupled with mass spectrometry (GC-MS) can provide definitive identification of the separated enantiomers. labmanager.com

Table 1: Representative Chiral GC Conditions for the Analysis of Chiral Amines and Heterocycles

| Parameter | Value |

| Column | Capillary column with derivatized β-cyclodextrin CSP |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 220 °C at 5 °C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for the chiral separation of pharmaceutical compounds due to its speed, efficiency, and reduced environmental impact compared to high-performance liquid chromatography (HPLC). The use of supercritical carbon dioxide as the main mobile phase component allows for rapid analysis.

For the enantioseparation of piperazin-2-one derivatives, polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, have proven to be highly effective. labmanager.com Studies on similar structures have shown that columns like Chiralpak® IA, IB, and IC can achieve baseline separation of enantiomers. The choice of the organic modifier, typically an alcohol like isopropanol or ethanol (B145695), is crucial for optimizing selectivity and resolution.

A study on the separation of substituted phenylpiperazine derivatives demonstrated the superiority of a Chiralpak IA column with isopropanol as a modifier. rsc.org The optimal conditions involved a specific percentage of the modifier, back pressure, and temperature to achieve excellent resolution within a short analysis time. rsc.org

Table 2: Illustrative SFC Chiral Separation Conditions for Piperazine Derivatives

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Chiralpak IA | Chiralpak IC |

| Mobile Phase | CO₂ / Isopropanol (70:30) | CO₂ / Ethanol (80:20) |

| Flow Rate | 3.0 mL/min | 2.5 mL/min |

| Back Pressure | 150 bar | 120 bar |

| Temperature | 35 °C | 40 °C |

| Detection | UV at 220 nm | UV at 220 nm |

This table illustrates conditions used for structurally related piperazine derivatives, providing a likely starting point for the analysis of this compound.

Conformational Analysis Studies through Spectroscopic and Computational Methods

Research on 2-substituted piperazines has indicated a general preference for the axial conformation of the substituent. nih.gov In the case of this compound, this would mean the hydroxypropyl group preferentially occupies an axial position on the piperazine ring. This preference can be influenced by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen or oxygen atoms of the piperazin-2-one ring. nih.gov

Temperature-dependent NMR studies on N-benzoylated piperazines have been used to determine the energy barriers for ring inversion. rsc.org By analyzing the coalescence of NMR signals at different temperatures, the activation energy (ΔG‡) for the interconversion between different chair conformations can be calculated, typically ranging from 56 to 80 kJ mol⁻¹. rsc.org

Computational studies, using methods such as Density Functional Theory (DFT), can provide detailed insights into the relative energies of different conformers and the transition states connecting them. These calculations can predict the most stable conformation and the geometric parameters associated with it. For piperazine-containing macrocycles, it has been shown that the piperazine ring predominantly adopts the thermodynamically favored chair conformation. nih.gov

Table 3: Predicted Conformational Data for a Substituted Piperazin-2-one Ring

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Predicted Population (%) |

| Axial-Chair | 0.00 | N1-C2-C3-N4: -55.2 | ~75 |

| Equatorial-Chair | 1.5 | N1-C2-C3-N4: 54.8 | ~25 |

| Twist-Boat | 4.2 | N1-C2-C3-N4: 30.5 | <1 |

This table is a hypothetical representation based on computational studies of related piperazine derivatives and illustrates the expected conformational preferences.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. For 4-(2-Hydroxypropyl)piperazin-2-one, a typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). From the optimized geometry, a wealth of information can be derived.

The distribution of electron density is a key determinant of a molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this understanding. In a molecule like this compound, the HOMO is expected to be localized around the more electron-rich regions, such as the nitrogen atoms and the carbonyl oxygen, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed around the carbonyl carbon, marking it as a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP surface would show negative potential (typically colored red) around the carbonyl oxygen and the hydroxyl group's oxygen, highlighting their roles as hydrogen bond acceptors. Positive potential (blue) would be expected around the hydroxyl proton and the N-H proton, indicating their hydrogen bond donor capabilities.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Descriptor | Formula | Hypothetical Value | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.8 eV | Energy of the outermost electrons; related to ionization potential. |

| LUMO Energy (ELUMO) | - | -0.5 eV | Energy of the lowest available electron state; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.3 eV | Indicates high kinetic stability and low reactivity. |

| Ionization Potential (I) | -EHOMO | 6.8 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.5 eV | Energy released upon gaining an electron. |

| Global Hardness (η) | (I - A) / 2 | 3.15 eV | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | 0.158 eV-1 | Reciprocal of hardness; indicates high polarizability. |

| Electronegativity (χ) | (I + A) / 2 | 3.65 eV | Tendency to attract electrons. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The structural flexibility of this compound, particularly due to the piperazinone ring and the rotatable hydroxypropyl side chain, means it can exist in multiple conformations. Molecular mechanics and, more accurately, quantum chemical methods can be used to explore the potential energy surface and identify stable conformers.

The piperazinone ring can adopt several conformations, such as chair, boat, and twist-boat, similar to cyclohexane. The chair conformation is typically the most stable due to the minimization of steric and torsional strain. The substituents on the ring—the oxo group and the hydroxypropyl group—will have preferred orientations (axial or equatorial). For the N-substituted hydroxypropyl group, an equatorial position is generally favored to reduce steric hindrance with the rest of the ring.

Furthermore, the hydroxypropyl side chain has several rotatable bonds, leading to a variety of possible orientations for the hydroxyl group. These different conformations can be stabilized by intramolecular hydrogen bonds, for instance, between the hydroxyl group's hydrogen and the carbonyl oxygen or the other nitrogen atom of the piperazine (B1678402) ring.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. By simulating the molecule's movement over time in a given environment (e.g., in a solvent like water), MD can reveal the most populated conformational states and the transitions between them. This is particularly important for understanding how the molecule might behave in a biological context, as its conformation can significantly influence its ability to bind to a receptor. An MD simulation would likely show that while the piperazinone ring maintains a relatively stable chair conformation, the side chain exhibits considerable flexibility, sampling multiple orientations.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict NMR chemical shifts. By calculating the isotropic shielding values for each nucleus (¹H and ¹³C) and referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Hypothetical values calculated using the GIAO-B3LYP/6-311++G(d,p) method.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom Group | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=O | 168.5 | N-H | 7.5 (singlet) |

| CH(OH) | 65.2 | O-H | 4.8 (triplet) |

| CH₂ (ring, adjacent to C=O) | 58.1 | CH(OH) | 3.9 (multiplet) |

| CH₂ (ring, adjacent to N-propyl) | 52.4 | CH₂ (ring) | 3.2 - 3.4 (multiplets) |

| CH₂ (side chain, attached to N) | 55.3 | CH₂ (side chain) | 2.6 - 2.8 (multiplets) |

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks in its infrared (IR) spectrum. These frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. The results of these calculations provide a set of vibrational modes and their corresponding frequencies and intensities. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Key predicted vibrational frequencies for this compound would include:

N-H stretch: Around 3350 cm⁻¹, characteristic of the secondary amine in the ring.

O-H stretch: A broad peak around 3400 cm⁻¹, indicative of the hydroxyl group.

C-H stretches: In the 2850-3000 cm⁻¹ region, from the various CH₂ and CH₃ groups.

C=O stretch: A strong absorption around 1680 cm⁻¹, characteristic of the amide carbonyl group.

C-N stretches: In the 1100-1300 cm⁻¹ range.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model potential chemical reactions involving this compound, for instance, its synthesis or degradation. By mapping the potential energy surface of a reaction, one can identify the reactants, products, any intermediates, and the transition states that connect them.

A hypothetical reaction to model could be the N-alkylation of piperazin-2-one (B30754) with 1-chloropropan-2-ol to form the title compound. Computational modeling could compare the energetics of different reaction pathways, for example, whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism. By locating the transition state structure for each pathway and calculating its energy, the activation energy barrier can be determined. The pathway with the lower activation energy is the more favorable one.

Transition state analysis involves characterizing the geometry of the transition state and its vibrational frequencies. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This type of analysis provides deep insight into the mechanism of the reaction at a molecular level.

In Silico Structure-Activity Relationship (SAR) Derivations

While a full SAR study requires a set of analogous compounds with measured biological activities, computational methods can be used to derive in silico or predictive SARs for this compound. This is often done in the context of drug discovery, where the goal is to understand how modifications to the molecular structure affect its interaction with a biological target.

For this compound, a hypothetical SAR study could explore the importance of different structural features for a putative biological activity. For example:

The Hydroxyl Group: Its role as a hydrogen bond donor and acceptor could be crucial for binding to a receptor. Replacing it with a non-polar group (e.g., a methyl group) would be predicted to abolish this interaction.

The Carbonyl Group: This is another key hydrogen bond acceptor. Its removal or replacement would likely have a significant impact on activity.

The N-H Group: This provides another hydrogen bond donor site.

Quantitative Structure-Activity Relationship (QSAR) models can be built by correlating various calculated molecular descriptors (such as those in Table 1, as well as others related to shape, size, and lipophilicity) with biological activity. While no such models exist specifically for this compound due to a lack of public activity data, the principles of QSAR suggest that its activity would be a function of its electronic, steric, and hydrophobic properties.

Chemical Reactivity and Transformation Studies

Investigation of Functional Group Interconversions and Derivatizations

The presence of a hydroxyl group and the piperazin-2-one (B30754) scaffold allows for a variety of functional group interconversions and derivatizations. These transformations are crucial for modifying the molecule's properties for various applications.

The secondary hydroxyl group on the propyl side chain is a prime site for modification. Standard organic reactions such as esterification and etherification can be expected to proceed under appropriate conditions. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters. Similarly, etherification could be achieved through Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide.

Oxidation of the secondary alcohol would lead to the corresponding ketone, 4-(2-oxopropyl)piperazin-2-one. This transformation could be accomplished using a variety of common oxidizing agents. The choice of oxidant would be critical to avoid over-oxidation or side reactions involving the piperazinone ring.

The piperazin-2-one moiety itself offers opportunities for derivatization, although these are generally less straightforward than reactions at the hydroxyl group. The nitrogen atom at the 1-position can be further substituted, though this may require specific reaction conditions depending on the nature of the substituent.

Below is a table summarizing potential derivatization reactions of 4-(2-Hydroxypropyl)piperazin-2-one based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Expected Product |

| Esterification | Acyl chloride or anhydride, base (e.g., triethylamine (B128534), pyridine) in an aprotic solvent. | O-acyl derivative |

| Etherification | Strong base (e.g., NaH) followed by an alkyl halide (Williamson ether synthesis). | O-alkyl derivative |

| Oxidation | Mild oxidizing agent (e.g., PCC, Swern oxidation) to avoid ring cleavage. | 4-(2-oxopropyl)piperazin-2-one |

Studies of Ring Opening and Closure Reactions of the Piperazin-2-one Moiety

The formation and cleavage of the piperazin-2-one ring are fundamental transformations. The synthesis of N-substituted piperazin-2-ones often involves a ring-closing step. A common synthetic route involves the reaction of an N-substituted ethylenediamine (B42938) with an α-haloacetyl halide or a related two-carbon electrophile. For this compound, this could involve the reaction of 1-(2-aminoethylamino)propan-2-ol with a suitable C2-building block. A patent describes a process for preparing piperazinones by reacting substituted ethylenediamines with 1-cyano-1-hydroxyalkanes in an aqueous solution. d-nb.info

Conversely, the piperazin-2-one ring can undergo ring-opening reactions under various conditions. Acid- or base-catalyzed hydrolysis of the amide bond is a typical reaction for lactams, which would lead to the corresponding amino acid derivative. nih.gov For example, acid-mediated ring-opening of α-aryl-lactams has been reported to yield amides. rsc.org

Reductive ring-opening is another potential transformation. The use of strong reducing agents, such as lithium aluminum hydride, could reduce the amide to an amine, leading to the corresponding N,N'-disubstituted piperazine (B1678402). Reductive cleavage of the C-N bond in the lactam ring has also been documented for related systems. utrgv.edu

The table below outlines the conditions for these ring transformations.

| Transformation | Reagents and Conditions | Product Type |

| Ring Closure | N-substituted ethylenediamine and an α-haloacetyl halide or equivalent. | N-substituted piperazin-2-one |

| Hydrolytic Ring Opening | Strong acid (e.g., HCl, H₂SO₄) or strong base (e.g., NaOH, KOH) with heating. | N-(2-aminoethyl)amino acid derivative |

| Reductive Ring Opening | Strong reducing agent (e.g., LiAlH₄). | N,N'-disubstituted piperazine |

Catalytic Transformations Involving the this compound Scaffold

Catalytic methods offer efficient and selective routes for modifying the this compound structure. Catalytic hydrogenation is a key transformation for the piperazinone ring. Depending on the catalyst and reaction conditions, the amide carbonyl can be reduced. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to synthesize chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.gov

Catalytic oxidation presents another avenue for transformation. While the secondary alcohol is a likely site for oxidation, the C-H bonds adjacent to the nitrogen atoms can also be targeted under certain catalytic conditions. For example, the oxidation of N-acyl-pyrrolidines and -piperidines to the corresponding lactams has been achieved using iron complexes and molecular oxygen. researchgate.net The presence of the N-hydroxypropyl group might influence the regioselectivity of such oxidations.

Metal-catalyzed cross-coupling reactions could potentially be employed if the piperazinone scaffold is appropriately functionalized, for example, with a halide. These reactions would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Below is a summary of potential catalytic transformations.

| Reaction Type | Catalyst and Conditions | Potential Product |

| Catalytic Hydrogenation | Palladium, Rhodium, or Ruthenium catalysts under H₂ atmosphere. | 4-(2-Hydroxypropyl)piperazine or other reduced products. |

| Catalytic Oxidation | Iron or other transition metal complexes with an oxidant (e.g., O₂, H₂O₂). | 4-(2-oxopropyl)piperazin-2-one or products of C-H oxidation. |

Photochemical and Electrochemical Reactivity Studies

The interaction of this compound with light or electric current can induce unique chemical transformations.

Photochemical Reactivity: The photochemical behavior of simple lactams has been investigated, and these studies provide a basis for predicting the reactivity of the piperazin-2-one ring. The photolysis of N-methyl-2-pyrrolidone, a related lactam, has been shown to result in ring cleavage and rearrangement products. acs.orgacs.org For this compound, irradiation with UV light could potentially lead to Norrish-type reactions of the carbonyl group, resulting in ring cleavage or the formation of radicals. The presence of the N-hydroxypropyl substituent may influence the photochemical pathway. The photolysis of β-lactam antibiotics, another class of lactams, has been studied under simulated environmental conditions, showing that hydrolysis of the lactam ring is a primary transformation. nih.gov

Studies of Degradation Pathways under Controlled Conditions

Understanding the degradation of this compound is crucial for its storage, handling, and environmental fate. Degradation can occur through various pathways, including thermal, hydrolytic, and oxidative processes.

Thermal Degradation: Studies on the thermal stability of N-substituted piperazines and related compounds indicate that decomposition often involves cleavage of the substituents or the ring itself at elevated temperatures. acs.org The thermal degradation of piperazine in aqueous solutions has been found to be a first-order reaction, with the rate increasing with temperature. researchgate.net For this compound, thermal stress could lead to the cleavage of the hydroxypropyl group or decomposition of the piperazinone ring. The thermal stability of nitrogen-rich heterocyclic esters has been shown to be high, with decomposition in an inert atmosphere starting above 250 °C. acs.org

Hydrolytic Degradation: The amide bond in the piperazin-2-one ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to ring opening and the formation of a substituted amino acid derivative. The rate of hydrolysis would be dependent on pH and temperature. The hydrolysis of piperazine-2,5-dione has been studied, providing a model for the cleavage of the lactam bond in related structures. nih.gov

Oxidative Degradation: Oxidative degradation is a significant pathway for piperazine and its derivatives, especially in the presence of oxygen and catalysts like metal ions. The oxidative degradation of piperidine (B6355638) initiated by OH radicals has been studied, showing that it proceeds via H-abstraction from both C-H and N-H bonds. researchgate.net For this compound, oxidative attack could occur at the hydroxypropyl side chain (leading to a ketone and potentially further cleavage), at the C-H bonds adjacent to the nitrogen atoms, or at the nitrogen atoms themselves. The degradation of N-hydroxyalkyl amines can be complex, leading to a variety of smaller molecules. nih.gov

The following table summarizes the potential degradation pathways.

| Degradation Type | Conditions | Major Degradation Products |

| Thermal | High temperatures | Cleavage of the N-hydroxypropyl group, ring fragmentation products. |

| Hydrolytic | Acidic or basic aqueous solutions | Ring-opened amino acid derivative. |

| Oxidative | Presence of oxidants (e.g., O₂, H₂O₂) and/or catalysts (e.g., metal ions) | 4-(2-oxopropyl)piperazin-2-one, ring-opened products, smaller amines and aldehydes. |

Derivatization and Analog Synthesis for Academic Exploration

Design Principles for Novel 4-(2-Hydroxypropyl)piperazin-2-one Analogs

The design of novel analogs of this compound is guided by principles aimed at systematically modifying its structure to explore new chemical space and properties. A key approach is structure-based design, which relies on understanding the three-dimensional structure of a target to design molecules that interact with it in a specific manner.

In one research endeavor, structural investigations were undertaken on a related scaffold to discover novel Heat Shock Protein 90 (Hsp90) modulators. nih.gov This work serves as a practical example of design principles, where a series of derivatives were designed and synthesized based on a lead compound. The goal was to improve activity through targeted modifications. For instance, researchers found that introducing a hydroxyl group at a specific position on an aryl ring attached to the piperazine (B1678402) moiety was a key factor for inhibitory properties. nih.gov

Another powerful design principle involves computational methods like similarity screening. acs.org This technique uses a known reference compound to search large chemical libraries for molecules with similar structural or electronic features. For example, a virtual screening workflow might start with a set of diverse, active compounds and use them to screen millions of virtual compounds. acs.org The top-scoring molecules are then selected for synthesis and further evaluation. This approach allows for the rapid identification of novel and diverse chemical scaffolds that retain the essential features of the original molecule.

The design of new analogs often focuses on several key areas of the this compound molecule for modification:

The Piperazin-2-one (B30754) Core: Altering the core structure, for example, by creating piperazine-2,5-diones. anu.edu.auchemrxiv.org

The N1-Position: Introducing substituents on the nitrogen atom at position 1 of the piperazinone ring. rsc.org

The N4-Substituent: Modifying the (2-hydroxypropyl) group by changing its length, branching, or by introducing different functional groups.

Ring Substitutions: Adding substituents at other available positions on the piperazine ring, such as position 3. nih.gov

Synthesis of Substituted Piperazin-2-one Derivatives and Homologs

The synthesis of substituted piperazin-2-one derivatives is a cornerstone of academic exploration into this class of compounds. Various synthetic methodologies have been developed to provide access to a wide range of analogs, allowing for systematic investigation of structure-property relationships.

One effective method involves a cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide. This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it highly suitable for creating a library of compounds. thieme-connect.com The reaction conditions are tolerant of several acidic functionalities, such as hydroxyl (-OH) and protected amine (-NHBoc) groups. thieme-connect.com

Another versatile strategy is the use of Jocic-type reactions with N-substituted diamines. This approach can be used to synthesize both 1- and 4-substituted piperazin-2-ones. rsc.org A key advantage of this method is its ability to proceed with little to no loss of stereochemical integrity when starting from enantiomerically-enriched materials. rsc.org

A concise, five-step synthetic route starting from optically pure amino acids has also been developed to generate 3-substituted piperazine-2-acetic acid esters. nih.gov This method features the creation of a key chiral 1,2-diamine intermediate which then undergoes annulation to form the desired piperazine structure. This route successfully enabled the synthesis of 3-phenyl substituted derivatives, which had been difficult to achieve with other methods. nih.gov

The table below summarizes some of the synthetic strategies used to create derivatives of the piperazin-2-one scaffold.

| Synthetic Method | Starting Materials | Key Features | Positions Substituted |

| Cascade Double Nucleophilic Substitution thieme-connect.com | Chloro allenylamide, primary amine, aryl iodide | One-pot, three-bond formation, introduces two points of diversity. | N1 and C3 |

| Jocic-Type Reaction rsc.org | N-substituted diamines, trichloromethyl-containing alcohols | Regioselective, preserves stereochemistry. | N1 or N4 |

| Annulation of 1,2-Diamine Intermediate nih.gov | Amino acids | Five-step route, generates chiral products. | C3 |

| Condensation on Piperazine-2,5-dione Core chemrxiv.org | Piperazine-2,5-dione, benzaldehydes | Creates both homo- and heterodimeric substituted products. | C3 and C6 (on a dione (B5365651) core) |

Combinatorial Chemistry and Library Synthesis for Structure-Property Relationship Studies

Combinatorial chemistry is a powerful strategy for accelerating the discovery and optimization of compounds by synthesizing and screening large numbers of molecules simultaneously. nih.govyoutube.com This approach is particularly well-suited for studying the structure-property relationships of the piperazin-2-one scaffold.

The process involves systematically combining a set of building blocks in all possible combinations to generate a "library" of structurally related compounds. youtube.com These libraries can be designed for maximum diversity to explore a wide range of chemical space during initial screening, or they can be more focused to fine-tune the properties of a promising lead compound. imperial.ac.uk

Key aspects of applying combinatorial chemistry to the piperazin-2-one scaffold include:

Solid-Phase Organic Synthesis (SPOS): This technique involves attaching the initial building block to a solid support (like a resin bead) and then carrying out the subsequent reaction steps. This simplifies purification, as excess reagents can be washed away.

Parallel Synthesis: This method involves the spatially separate synthesis of single compounds in an array format (e.g., a 96-well plate). The identity of each compound is known by its location, avoiding the need for complex deconvolution. imperial.ac.uk

"Libraries from Libraries" Concept: This advanced strategy uses an existing combinatorial library as a starting point for further chemical transformations, rapidly expanding the structural diversity of the compounds being studied. nih.gov For example, a library of simple piperazinones could be further modified through a series of reactions like alkylation, acylation, or reduction to create multiple new libraries from the original. nih.gov

A synthetic route that allows for multiple points of diversity is ideal for combinatorial synthesis. thieme-connect.com For instance, the cascade reaction forming piperizinones from three components allows chemists to vary both the primary amine and the aryl iodide, quickly generating a large number of distinct products from a small set of starting materials. thieme-connect.com

| Step | Description | Relevance to Piperazin-2-one Analogs |

| 1. Design | Select a core scaffold and building blocks. The goal is to create either a diverse or a focused library. imperial.ac.uk | The piperazin-2-one ring is the core scaffold. Building blocks would be various amines and other reagents to substitute the N1, N4, or C3 positions. thieme-connect.com |

| 2. Synthesis | Synthesize the library of compounds, often using high-throughput techniques like parallel synthesis on a solid support. youtube.comimperial.ac.uk | A multi-component reaction is used to combine different building blocks, creating a grid of unique piperazin-2-one derivatives. thieme-connect.com |

| 3. Screening | Test the library of compounds for a specific property or biological activity using a high-throughput screen (HTS). imperial.ac.uk | The entire library of new piperazin-2-one analogs is tested to identify "hits" with desired characteristics. |

| 4. Deconvolution/Hit Identification | Identify the specific structure(s) responsible for the observed activity. imperial.ac.uk | In parallel synthesis, the structure of the active compound is known from its position in the synthesis array. |

| 5. Optimization | Synthesize a new, more focused library around the "hit" structure to refine its properties. imperial.ac.uk | A second, focused library is created by making small, systematic changes to the most active piperazin-2-one analog to improve its profile. |

Scaffold Hopping and Bioisosteric Replacement Strategies in Design

Scaffold hopping and bioisosteric replacement are twin concepts in medicinal chemistry and materials science used to design novel compounds by making significant, yet rationally guided, structural modifications. nih.govnih.gov These strategies are employed to improve a compound's properties, explore new chemical space, or develop alternative patented structures. researchgate.netu-strasbg.fr

Bioisosteric replacement involves swapping a functional group or atom in a molecule with another group that has similar physical or chemical properties, with the goal of maintaining or improving its desired function. nih.gov This can modulate properties such as polarity, metabolic stability, or synthetic accessibility. researchgate.netu-strasbg.fr

Scaffold hopping is a more drastic approach where the core framework of a molecule is replaced with a structurally different scaffold, while aiming to preserve the original molecule's three-dimensional arrangement of key functional groups and its biological activity. nih.govresearchgate.net

For this compound, these strategies can be applied in several ways:

Replacing the piperazin-2-one core: One could "hop" to a different heterocyclic scaffold, such as a morpholinone, a piperazine-2,5-dione, or even an acyclic mimic, while keeping the key N- and C-substituents oriented in a similar fashion.

Bioisosteric replacement of the hydroxyl group: The -OH group on the hydroxypropyl side chain is a key functional group. A classic bioisostere for a hydroxyl group is a primary amide (-CONH2) or a sulfonamide (-SO2NH2).

Modifying the amide bond: The amide within the piperazin-2-one ring could be replaced with a bioisostere like a reverse amide or a triazole to alter the molecule's properties.

The table below provides examples of classical and non-classical bioisosteres that could be considered for modifying the this compound structure.

| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Hydroxyl (-OH) | Amine (-NH2), Thiol (-SH), Methyl ether (-OCH3) | Modulate hydrogen bonding capacity, polarity, and metabolic stability. |

| Carbonyl (C=O) | Thiocarbonyl (C=S), Sulfoxide (S=O), Oxime (=N-OH) | Alter electronic properties, polarity, and hydrogen bond accepting ability. |

| Amide (-C(=O)NH-) | Ester (-C(=O)O-), Reverse Amide (-NHC(=O)-), Tetrazole, Triazole | Change metabolic stability, polarity, and hydrogen bonding patterns. researchgate.net |

| Phenyl Ring | Thiophene, Pyridine, Cyclohexyl | Modify aromaticity, polarity, and solubility while maintaining bulk. |

By systematically applying these design principles, researchers can generate novel analogs of this compound to thoroughly investigate its structure-property relationships for various academic and industrial applications.

Exploration of Biological Interactions in Non Human and in Vitro Systems

Molecular Target Identification and Characterization in Isolated Biochemical Systems

Research into the specific molecular targets of 4-(2-Hydroxypropyl)piperazin-2-one and its derivatives has revealed interactions with several key proteins.

One area of investigation has been its potential as an inhibitor of Heat Shock Protein 90 (Hsp90). A study focused on the structural development of Hsp90 inhibitors based on a related compound, 4-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide, which exhibited moderate activity. nih.gov Subsequent research led to the design and synthesis of a series of 4-(2-hydroxypropyl)piperazin-1-yl) derivatives, with findings indicating that compounds featuring a hydroxyl group at the C-4 position of an aryl ring on the piperazine (B1678402) moiety possessed Hsp90 inhibitory properties. nih.gov

Derivatives of piperazine have also been explored for their affinity to sigma receptors. mdpi.comnih.govsemanticscholar.orgresearchgate.net While specific data on this compound is limited, broader studies on piperazine-containing compounds have shown that modifications to the piperazine core can significantly impact binding affinity for both σ1 and σ2 receptors. mdpi.comsemanticscholar.org For instance, replacing the piperazine moiety with other diamine ring systems often leads to altered receptor affinity. mdpi.com

Furthermore, piperazine derivatives have been investigated as inhibitors of various enzymes. Studies on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives demonstrated noncompetitive inhibition of yeast α-glucosidase, suggesting an allosteric binding site. nih.gov Additionally, research on piperazin-1-ylpyridazines highlighted their rapid metabolism by liver microsomes, with oxidation of the piperazine ring being a key metabolic pathway. nih.govresearchgate.net

The table below summarizes the inhibitory activities of some piperazine derivatives against various enzymes.

| Compound Class | Target Enzyme | Inhibition Type | Key Findings |

| 4-(2-hydroxypropyl)piperazin-1-yl) derivatives | Heat Shock Protein 90 (Hsp90) | Not specified | Compounds with a C-4 hydroxylated aryl ring on the piperazine moiety showed Hsp90 inhibition. nih.gov |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives | α-glucosidase (yeast) | Noncompetitive | Potent inhibition observed, with evidence for an allosteric binding site. nih.gov |

| Piperazin-1-ylpyridazines | Liver microsomal enzymes | Not applicable (metabolism) | Rapid metabolism primarily through oxidation of the piperazine ring. nih.govresearchgate.net |

| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Reversible, time-dependent | Potent inhibition of HPPD, leading to its clinical use. nih.gov |

Cellular Permeability and Distribution Studies in Non-Human Cell Lines

Generally, piperazine-containing compounds exhibit a range of permeability values. For instance, in silico predictions for a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives, some containing a piperazine moiety, showed good predicted intestinal absorption. nih.gov Similarly, computational studies on other piperazine derivatives have aimed to predict their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including Caco-2 permeability. researchgate.netmdpi.com

Factors such as lipophilicity, which can be influenced by substituents on the piperazine ring, play a crucial role in determining cell permeability. nih.gov For example, the introduction of halogen atoms into a piperazine derivative was shown to increase its lipophilicity and was expected to improve cell permeability. nih.gov

The table below presents predicted ADME properties for a set of related compounds, illustrating the range of values that can be expected for piperazine derivatives.

| Compound | Predicted Caco-2 Permeability (nm/s) | Predicted Human Intestinal Absorption (%) | Reference |

| Compound Set 1 | 21 - >1000 | >70% | researchgate.netnih.gov |

| Compound Set 2 | Not specified | Good | researchgate.net |

| Compound Set 3 | Not specified | Favorable | mdpi.com |

Mechanistic Studies of Molecular Interaction at the Subcellular Level

Understanding how a compound interacts with its target at a subcellular level is key to elucidating its mechanism of action. For piperazine derivatives, molecular modeling and docking studies have been instrumental in this regard.

In the context of Hsp90 inhibition, computational studies have helped to visualize the binding modes of piperazine-containing inhibitors within the ATP-binding pocket of the protein. nih.gov Similarly, for sigma receptor ligands, docking studies have revealed key interactions, such as hydrogen bonds and π-stacking interactions with specific amino acid residues like ASP29 and TYR150, that are crucial for high-affinity binding. mdpi.comnih.gov

For α-glucosidase inhibitors, molecular dynamics simulations have suggested that piperazine-dithiocarbamate derivatives bind to an allosteric site near the enzyme's active site, influencing its catalytic activity through hydrophobic and polar interactions. nih.gov In the case of cholesterol 24-hydroxylase (CH24H) inhibitors, X-ray crystallography has revealed that a 4-phenylpyridine (B135609) core, a structure sometimes linked to a piperazine moiety, can coordinate directly with the heme iron and engage in hydrophobic interactions within the enzyme's active site. acs.org

Utility as a Biochemical Probe or Tool in Research Assays

The structural features of this compound and its analogs lend themselves to potential applications as biochemical probes. The piperazine scaffold can be readily modified to incorporate reporter groups such as fluorescent labels or affinity tags. nih.govnih.gov

For example, piperazine derivatives have been conjugated to fluorescent dyes like BODIPY to create probes for antimicrobial photodynamic therapy. mdpi.com These probes can be used to study cellular uptake and localization. The piperazine moiety can also be part of a larger molecule designed as an affinity ligand for protein purification or as a radioligand for receptor binding assays. mdpi.comnih.gov For instance, radiolabeled piperazine derivatives have been used to characterize sigma receptors in tissue homogenates. mdpi.comsemanticscholar.org

Influence on Specific Biochemical Pathways or Processes in Cell-Free Extracts or Lower Organisms

The biological effects of this compound and related compounds have been investigated in various cell-free systems and lower organisms.

In studies with gram-negative bacteria such as E. coli, certain piperazine-containing compounds have been shown to inhibit efflux pumps, which are proteins that can expel antibiotics from the bacterial cell, thereby restoring antibiotic efficacy against resistant strains.

In yeast, as previously mentioned, piperazine derivatives have demonstrated the ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov This inhibitory activity suggests a potential to modulate metabolic pathways in these organisms.

Furthermore, research on the antioxidant properties of piperazine derivatives has been conducted using assays like the deoxyribose antioxidant assay, which measures the scavenging of hydroxyl radicals. nih.gov This indicates a potential for these compounds to influence biochemical processes related to oxidative stress.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies utilizing Non-Human Biological Components

In vitro ADME studies are crucial for predicting the pharmacokinetic behavior of a compound. These studies often utilize non-human biological components such as liver microsomes and plasma proteins.

Metabolism: Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are commonly used to assess metabolic stability. springernature.comdoi.org Studies on various piperazine derivatives have shown that the piperazine ring is often a primary site of metabolism, undergoing oxidation and dealkylation. nih.govresearchgate.netfrontiersin.org For example, research on piperazin-1-ylpyridazines revealed rapid metabolism in both mouse and human liver microsomes. nih.govresearchgate.net The metabolic stability can be significantly influenced by structural modifications to the piperazine scaffold. nih.gov

Plasma Protein Binding: The extent to which a compound binds to plasma proteins, such as albumin, affects its distribution and availability to target tissues. nih.govnih.gov The binding of piperazine derivatives to plasma proteins has been investigated, and it is recognized as a parameter that can be optimized in drug design. mdpi.comnih.gov For instance, the binding of a BODIPY-anthracene dyad containing a piperazine substituent to bovine serum albumin (BSA) was quantified, demonstrating a significant binding affinity. mdpi.com

The table below summarizes key in vitro ADME findings for piperazine derivatives.

| ADME Parameter | Biological Component | Key Findings | Reference |

| Metabolism | Mouse and Human Liver Microsomes | Rapid metabolism of piperazin-1-ylpyridazines, primarily via oxidation of the piperazine ring. | nih.govresearchgate.netfrontiersin.org |

| Plasma Protein Binding | Bovine Serum Albumin (BSA) | A piperazine-substituted BODIPY-anthracene dyad showed a high binding constant to BSA. | mdpi.com |

Analytical Method Development and Validation for Research Purposes

Chromatographic Methodologies for Purity Assessment and Quantification (HPLC, GC, SFC)

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of a target compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 4-(2-Hydroxypropyl)piperazin-2-one. Reversed-phase HPLC (RP-HPLC) is often the method of choice. A typical method would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.comoup.com Gradient elution is commonly employed to ensure the separation of impurities with a wide range of polarities. oup.commdpi.com For instance, in the analysis of Ziprasidone, a complex piperazine (B1678402) derivative, a gradient elution with a phosphate (B84403) buffer and acetonitrile on a C18 column was effective. oup.comoup.com Detection is frequently achieved using a photodiode array (PDA) detector, which provides spectral information that can aid in peak identification and purity assessment. americanpharmaceuticalreview.com

For piperazine derivatives lacking a strong chromophore, derivatization with a UV-active agent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection by UV-Vis detectors. researchgate.netjocpr.com This approach allows for the detection of piperazine at low levels. researchgate.net

Table 1: Illustrative HPLC Conditions for the Analysis of a Related Piperazine Compound (Ziprasidone)

| Parameter | Condition |

| Compound | Ziprasidone |

| Column | Waters Spherisorb® ODS1 (5.0 μm, 250 x 4.6 mm) |

| Mobile Phase A | 0.05 M KH2PO4 with 10 mL/L triethylamine (B128534), pH 2.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | Gradient elution |

| Flow Rate | 1.5 mL/min |

| Detection | Diode Array Detector (DAD) at 250 nm |

| Temperature | 25°C |

| Data sourced from references oup.comoup.com |

Gas Chromatography (GC):

GC is suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can make it amenable to GC analysis. For example, piperazine and its derivatives can be analyzed by GC after acylation or silylation. researchgate.net A sensitive GC method was developed for the determination of Trelibet, a piperazine derivative, using a dimethylsilicone capillary column and a nitrogen-phosphorus detector, achieving a low detection limit of 1 ng/ml. nih.gov GC coupled with a flame ionization detector (FID) is a common setup for quantitative analysis. unodc.org

Supercritical Fluid Chromatography (SFC):

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographyonline.comyoutube.com It offers advantages such as faster analysis times and reduced use of organic solvents compared to HPLC. chromatographyonline.comyoutube.com SFC is particularly well-suited for chiral separations and is often the preferred method for determining the enantiomeric purity of chiral compounds. chromatographyonline.comnumberanalytics.comnih.gov For the analysis of chiral piperazine derivatives, polysaccharide-based chiral stationary phases are commonly used. nih.govresearchgate.net The addition of a polar co-solvent, such as methanol or ethanol (B145695), is often necessary to elute polar analytes like this compound. nih.govresearchgate.net

Electrophoretic Techniques for Complex Mixture Analysis

Capillary electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it a valuable tool for the analysis of complex mixtures and for determining the pKa values of ionizable compounds like piperazines. nih.govnih.gov In CE, charged molecules migrate in a capillary filled with a buffer under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes.

For the analysis of piperazine derivatives, CE methods have been developed using phosphate buffers at low pH. nih.govasme.org The electrophoretic behavior of quinolones with a piperazinyl substituent has been investigated by capillary zone electrophoresis, revealing that these compounds are involved in three protonation/deprotonation equilibria. nih.gov This highlights the importance of pH control in the separation of such compounds. Chiral CE, with the addition of a chiral selector like hydroxypropyl-β-cyclodextrin to the buffer, can be used for the enantiomeric separation of chiral piperazine compounds. nih.govasme.orgnih.gov

Spectroscopic Quantification Methods (UV-Vis, Fluorescence, Chemiluminescence)

Spectroscopic methods are often used for the quantification of pure substances or for detection in conjunction with chromatographic techniques.

UV-Vis Spectroscopy:

UV-Vis spectroscopy is a straightforward and cost-effective method for quantification. The absorbance of a solution is directly proportional to the concentration of the analyte. However, the piperazine ring itself does not have a strong chromophore. researchgate.net The UV absorption of this compound would likely be weak and at a low wavelength. For accurate quantification, especially at low concentrations, derivatization with a chromophoric agent may be necessary. researchgate.netjocpr.com For example, piperazine can be reacted with 1,2-naphthoquinone-4-sulphonate to produce a colored product that can be measured spectrophotometrically. rdd.edu.iq

Fluorescence Spectroscopy:

Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. Similar to UV-Vis, derivatization with a fluorescent tag would likely be required for the sensitive quantification of this compound.

Chemiluminescence:

Chemiluminescence methods are known for their exceptional sensitivity. While not commonly reported for piperazine derivatives, a chemiluminescence-based assay could potentially be developed, likely involving a reaction that produces a light-emitting species.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS, ICP-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, provide a wealth of information for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for the analysis of pharmaceutical compounds. It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for impurity profiling and metabolite identification. nih.govnih.gov For piperazine derivatives, LC-MS methods have been developed for quantification in various biological matrices. nih.govnih.gov Electrospray ionization (ESI) is a commonly used ionization source for these types of compounds.

Table 2: Illustrative LC-MS/MS Parameters for a Related Piperazine Metabolite

| Parameter | Condition |

| Compound | 1-[2-pyrimidyl]-piperazine (metabolite of Tandospirone) |

| Column | CAPCELL PAK ADME C18 |

| Mobile Phase | Acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Detection | Tandem mass spectrometer with ESI source |

| LLOQ | 10.00 ng/mL |

| Data sourced from reference nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of MS. It is highly effective for the identification of volatile impurities and for the characterization of piperazine derivatives after appropriate derivatization. rsc.orgrsc.orgscholars.directscholars.direct GC-MS methods have been successfully used for the simultaneous detection and quantification of multiple piperazine derivatives in various samples. scholars.directscholars.direct

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):

ICP-MS is primarily used for the determination of elemental impurities. While not directly applicable to the analysis of the this compound molecule itself, it would be essential for detecting and quantifying any inorganic impurities, such as residual catalysts from the synthesis process.

Development of Methods for Enantiomeric Excess Determination

Since this compound contains a chiral center, the determination of its enantiomeric excess (ee) is crucial. heraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral compound. numberanalytics.com

Chiral HPLC:

Chiral HPLC is the most common technique for determining enantiomeric excess. heraldopenaccess.us This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral pharmaceuticals. researchgate.netnih.gov

Chiral Supercritical Fluid Chromatography (SFC):

As mentioned earlier, SFC is an excellent technique for chiral separations, often providing better resolution and faster analysis times than chiral HPLC. chromatographyonline.comyoutube.comnumberanalytics.comnih.gov

Chiral Capillary Electrophoresis (CE):

Chiral CE, using a chiral selector added to the running buffer, is another effective method for enantiomeric separation. nih.govmdpi.com Cyclodextrins and their derivatives are common chiral selectors used for this purpose. nih.govasme.orgnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chiral NMR, using chiral solvating agents or chiral derivatizing agents, can also be used to determine enantiomeric excess by observing the distinct signals for the diastereomeric complexes formed. nih.gov

Potential Research Applications and Future Directions

Role as a Versatile Synthetic Intermediate for Complex Chemical Scaffolds

The 4-(2-Hydroxypropyl)piperazin-2-one molecule is a functionally rich building block, or synthon, for organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively modified. The secondary amine within the piperazinone ring, the amide functionality, and the terminal hydroxyl group on the propyl side chain offer distinct points for chemical derivatization.

The piperazine (B1678402) moiety is a cornerstone in drug design and discovery, frequently used to connect different pharmacophoric groups or to optimize the physicochemical properties of a molecule, such as solubility and bioavailability. bohrium.comencyclopedia.pubnih.govnih.gov Synthetic chemists can leverage the reactivity of this compound to construct more complex molecular architectures. For instance, the secondary alcohol is amenable to oxidation, esterification, or etherification, while the ring nitrogen can undergo N-alkylation, N-arylation, or acylation, common strategies in medicinal chemistry. nih.gov